molecular formula C19H21ClN2O2 B4408557 1-{3-[2-(benzyloxy)phenoxy]propyl}-1H-imidazole hydrochloride

1-{3-[2-(benzyloxy)phenoxy]propyl}-1H-imidazole hydrochloride

Cat. No. B4408557
M. Wt: 344.8 g/mol
InChI Key: WXBGSVQMLVGFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[2-(benzyloxy)phenoxy]propyl}-1H-imidazole hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 'BPP' and is a derivative of imidazole. It is a white crystalline powder with a molecular weight of 374.9 g/mol.

Mechanism of Action

The exact mechanism of action of 1-{3-[2-(benzyloxy)phenoxy]propyl}-1H-imidazole hydrochloride is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to reduce inflammation by inhibiting the production of certain cytokines and chemokines. Additionally, it has been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{3-[2-(benzyloxy)phenoxy]propyl}-1H-imidazole hydrochloride in lab experiments include its ability to inhibit the growth of cancer cells and reduce inflammation. It is also relatively easy to synthesize and has been extensively studied, making it a well-established compound in the scientific research community. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-{3-[2-(benzyloxy)phenoxy]propyl}-1H-imidazole hydrochloride. One possible direction is to explore its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. It has been found to have anti-cancer and anti-inflammatory properties, as well as potential applications in the treatment of cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination with other agents.

Scientific Research Applications

1-{3-[2-(benzyloxy)phenoxy]propyl}-1H-imidazole hydrochloride has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, it has been found to have potential applications in the treatment of cardiovascular diseases.

properties

IUPAC Name

1-[3-(2-phenylmethoxyphenoxy)propyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.ClH/c1-2-7-17(8-3-1)15-23-19-10-5-4-9-18(19)22-14-6-12-21-13-11-20-16-21;/h1-5,7-11,13,16H,6,12,14-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBGSVQMLVGFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCN3C=CN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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